molecular formula C21H18N4OS3 B2468579 2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-52-4

2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2468579
CAS No.: 901258-52-4
M. Wt: 438.58
InChI Key: BXDVGPRNMXWUPZ-UHFFFAOYSA-N
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Description

2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of imidazole, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of imidazole, thiazole, and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS3/c1-27-16-9-7-15(8-10-16)19-24-18(14-5-3-2-4-6-14)20(25-19)29-13-17(26)23-21-22-11-12-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDVGPRNMXWUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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